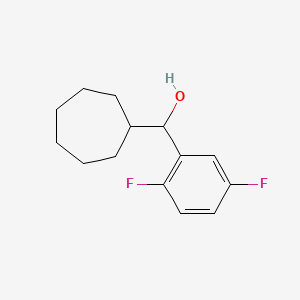

Cycloheptyl (2,5-difluorophenyl)methanol

CAS No.:

Cat. No.: VC13406760

Molecular Formula: C14H18F2O

Molecular Weight: 240.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18F2O |

|---|---|

| Molecular Weight | 240.29 g/mol |

| IUPAC Name | cycloheptyl-(2,5-difluorophenyl)methanol |

| Standard InChI | InChI=1S/C14H18F2O/c15-11-7-8-13(16)12(9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |

| Standard InChI Key | MBKPIYQJZQBKFQ-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)C(C2=C(C=CC(=C2)F)F)O |

| Canonical SMILES | C1CCCC(CC1)C(C2=C(C=CC(=C2)F)F)O |

Introduction

Structural and Molecular Characteristics

The molecular structure of cycloheptyl (2,5-difluorophenyl)methanol is defined by its IUPAC name, cycloheptyl-(2,5-difluorophenyl)methanol, with a molecular weight of 240.29 g/mol. Key features include:

-

Cycloheptyl group: A seven-membered saturated hydrocarbon ring that introduces conformational flexibility compared to smaller cycloalkyl groups (e.g., cyclohexyl or cyclopentyl).

-

2,5-Difluorophenyl moiety: The fluorine atoms at the 2- and 5-positions enhance electronegativity and lipophilicity, potentially improving metabolic stability and membrane permeability in biological systems .

-

Methanol functional group: The hydroxyl group enables hydrogen bonding, influencing solubility and reactivity in synthetic applications .

The compound’s SMILES notation (C1CCCC(CC1)C(C2=C(C=CC(=C2)F)F)O) and InChIKey (MBKPIYQJZQBKFQ-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing.

Synthetic Pathways and Optimization

Core Synthesis Strategies

While no direct synthesis protocol for cycloheptyl (2,5-difluorophenyl)methanol is documented, analogous compounds suggest feasible routes:

-

Halogenation and Carbonylation: As demonstrated in the synthesis of 2,3-difluorophenylacetic acid , photohalogenation of toluene derivatives followed by carbonylation could yield intermediates for methanol group introduction.

-

Grignard Reaction: A cycloheptylmagnesium bromide reagent might react with 2,5-difluorobenzaldehyde, followed by reduction to the methanol derivative .

-

Reductive Amination: While more common in amine synthesis, similar strategies could adapt ketone intermediates for alcohol formation.

Challenges and Yield Optimization

-

Regioselectivity: Fluorine’s electron-withdrawing effects may direct substitution patterns during cyclopropane or cycloheptane ring formation .

-

Purification: Column chromatography (e.g., Biotage® systems with ethyl acetate/dichloromethane gradients) is critical for isolating pure products, as seen in related syntheses .

-

Catalytic Systems: Cobalt tetracarbonyl sodium has been effective in carbonylation reactions for difluorophenyl derivatives, achieving yields up to 89.6% under optimized conditions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be moderate in polar aprotic solvents (e.g., tetrahydrofuran, methanol) due to the hydroxyl group, with limited aqueous solubility .

-

Thermal Stability: Cycloheptyl groups may enhance thermal stability compared to linear alkyl chains, as observed in cyclohexyl analogs.

-

Hydrogen Bonding: The methanol group facilitates intermolecular interactions, potentially leading to crystalline phases or stable amorphous forms .

Spectroscopic Characterization

-

NMR: Expected signals include a singlet for the methanol proton (~1.5–2.0 ppm), multiplet splitting for fluorine-coupled aromatic protons, and cycloheptyl CH₂ groups (1.0–1.8 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 240.29 (M⁺) with fragments corresponding to cycloheptyl and difluorophenyl losses.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume